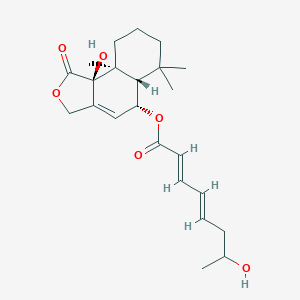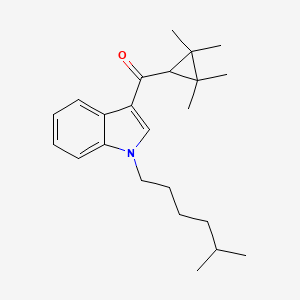
Ustusolate C
Overview
Description
Ustusolate C is a drimane sesquiterpene that can be isolated from Aspergillus ustus . It has been found to exhibit moderate cytotoxicity against A549 and HL-60 cells .
Molecular Structure Analysis
Ustusolate C has a molecular formula of C23H32O6 and a molecular weight of 404.50 g/mol . The exact structure of Ustusolate C is not provided in the available literature.
Physical And Chemical Properties Analysis
Ustusolate C is an oily matter . It has a molecular formula of C23H32O6 and a molecular weight of 404.50 g/mol . Further details about its physical and chemical properties are not available in the current literature.
Scientific Research Applications
Antibacterial properties of compounds from Aspergillus ustus: A study by Neuhaus & Loesgen (2020) discovered new drimane sesquiterpenes from Aspergillus ustus, which exhibited weak activity against clinically relevant pathogens. These findings suggest potential antibacterial applications for compounds derived from Aspergillus ustus, which could be relevant to Ustusolate C.
Comparative toxicogenomics and biomarker predictions: Blais et al. (2017) conducted a study on rat and human metabolic networks for comparative toxicogenomics, which might provide a framework for understanding the effects of various compounds, including Ustusolate C, on human biology.
Imaging of cancer cells: Bhunia et al. (2016) explored the use of carbon dots synthesized from folic acid for imaging cancer cells. This study could provide insights into the use of similar compounds, like Ustusolate C, in cancer research.
Vitamin C and E supplementation's impact on health: Various studies have investigated the effects of vitamins C and E on health, such as Cristante et al. (2009) on contusion spinal cord injury, and Bjørnsen et al. (2016) on muscle mass in elderly men. These studies, though not directly related to Ustusolate C, show the importance of vitamins in medical research, which could be extrapolated to understanding the role of other compounds.
Safety and Hazards
properties
IUPAC Name |
[(5R,5aS,9aS,9bS)-9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] (2E,4E)-7-hydroxyocta-2,4-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O6/c1-15(24)9-6-5-7-10-18(25)29-17-13-16-14-28-20(26)23(16,27)22(4)12-8-11-21(2,3)19(17)22/h5-7,10,13,15,17,19,24,27H,8-9,11-12,14H2,1-4H3/b6-5+,10-7+/t15?,17-,19+,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQSYRUODDDVOT-WMQXXUAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC=CC(=O)OC1C=C2COC(=O)C2(C3(C1C(CCC3)(C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C/C=C/C=C/C(=O)O[C@@H]1C=C2COC(=O)[C@@]2([C@@]3([C@@H]1C(CCC3)(C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ustusolate C | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




